molecular formula C8H11NO2 B3201647 (6-Ethoxypyridin-3-yl)methanol CAS No. 101990-67-4

(6-Ethoxypyridin-3-yl)methanol

Cat. No. B3201647
Key on ui cas rn: 101990-67-4
M. Wt: 153.18 g/mol
InChI Key: RZHCDCQSVAOBRM-UHFFFAOYSA-N
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Patent
US08436008B2

Procedure details

A mixture of (6-chloropyridin-3-yl)methanol (1.4 g, 0.010 mol, Aldrich, Cat. 536016) and sodium ethoxide (3.0 g, 0.044 mol) in ethanol (30 mL) was stirred at 95° C. for 36 hours. The reaction mixture was cooled to r.t., diluted with ethyl acetate, washed with water and brine successively, dried with MgSO4, and concentrated to afford the desired compound. The crude product was directly used in the next step without further purification. LCMS (M+H)+: m/z=154.3.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][CH:3]=1.[O-:10][CH2:11][CH3:12].[Na+]>C(O)C.C(OCC)(=O)C>[CH2:11]([O:10][C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][CH:3]=1)[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)CO
Name
Quantity
3 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
was stirred at 95° C. for 36 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to r.t.
WASH
Type
WASH
Details
washed with water and brine successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
C(C)OC1=CC=C(C=N1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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